molecular formula C12H15FOS B8079172 4-(3-Fluoro-5-methylphenyl)thian-4-ol

4-(3-Fluoro-5-methylphenyl)thian-4-ol

Cat. No.: B8079172
M. Wt: 226.31 g/mol
InChI Key: MRRBICMZVYDZMJ-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-methylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (a six-membered saturated ring with one sulfur atom) substituted at the 4-position with a hydroxyl group and a 3-fluoro-5-methylphenyl moiety. The fluorine and methyl groups on the aromatic ring influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

4-(3-fluoro-5-methylphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FOS/c1-9-6-10(8-11(13)7-9)12(14)2-4-15-5-3-12/h6-8,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRBICMZVYDZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)F)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 4-(3-Fluoro-5-methylphenyl)thian-4-ol involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents, resulting in the formation of the desired compound . Industrial production methods may vary, but they typically involve similar reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

4-(3-Fluoro-5-methylphenyl)thian-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

4-(3-Fluoro-5-methylphenyl)thian-4-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: This compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-methylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Interactions

  • 4'-(3-Fluoro-5-methylphenyl)-2,2':6',2''-terpyridine (Compound 3 in ) :
    This terpyridine derivative shares the 3-fluoro-5-methylphenyl substituent. X-ray diffraction reveals that the fluorine and methyl groups promote face-to-face π-stacking of aromatic rings and N···H–C hydrogen bonding, leading to layer-like crystal packing . In contrast, 4-(3-Fluoro-5-methylphenyl)thian-4-ol lacks π-conjugated pyridine rings but may exhibit similar substituent-driven interactions through its hydroxyl group and sulfur atom.

  • 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () :
    These triazole-thiones feature fluorine and sulfonyl groups. The fluorine atoms enhance electronegativity and polarizability, while the sulfonyl group increases hydrophilicity. Compared to this compound, the absence of a hydroxyl group in these triazoles reduces hydrogen-bonding capacity but introduces thione-based hydrogen bonding .

Physical and Chemical Properties

Property This compound (Predicted) 4'-(3-Fluoro-5-methylphenyl)-terpyridine 5-(4-Sulfonylphenyl)-triazole-thiones
Solubility Moderate in polar aprotic solvents (DMSO, DMF) Low in water, high in chlorinated solvents Low in water, soluble in DCM
Melting Point ~120–150°C (estimated) 180–200°C 160–190°C
Hydrogen Bonding Strong (OH and S···H interactions) Moderate (N···H–C and π-stacking) Weak (thione S···H–C)
Electron Effects Electron-withdrawing (F), donating (CH₃) Electron-withdrawing (F), donating (CH₃) Electron-withdrawing (F, SO₂)

Crystallographic and Spectroscopic Insights

  • Crystal Packing :
    The 3-fluoro-5-methylphenyl group in terpyridines induces layer-like packing via π-stacking and hydrogen bonding . For this compound, the hydroxyl group may dominate packing through O–H···O/S interactions, while the fluorine and methyl groups contribute to van der Waals forces.
  • NMR Data :
    • ¹H NMR : The hydroxyl proton is expected near δ 4–5 ppm (broad). Aromatic protons in the 3-fluoro-5-methylphenyl group resonate at δ 6.8–7.2 ppm (split due to fluorine coupling).
    • ¹³C NMR : The CF group appears at δ 110–115 ppm (J₃₁₉ coupling ~20 Hz), while the methyl group is near δ 20–22 ppm .

Research Findings and Implications

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